molecular formula C8H6ClN3O2 B15093401 methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate

methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B15093401
M. Wt: 211.60 g/mol
InChI Key: UFCBMAQKDVTVHV-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with methyl isocyanate under basic conditions, followed by reduction and cyclization to form the imidazopyridine core . Another approach involves the use of 2,3-diaminopyridine and methyl chloroformate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives, such as:

Uniqueness

Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chlorine atom at the 7th position and a carboxylate group at the 2nd position of the imidazo[4,5-b]pyridine core structure. This unique configuration enhances its chemical reactivity and allows for the formation of derivatives with diverse biological activities. The molecular formula is C10H8ClN3O2C_10H_8ClN_3O_2 .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It has been assessed for its ability to inhibit specific enzymes and modulate receptor activity, which is crucial for understanding its therapeutic potential. The interactions are typically evaluated through biochemical assays and molecular modeling techniques to predict binding affinities and mechanisms of action .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • In Vitro Studies : The compound has shown antiproliferative activity against various human cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). For instance, derivatives of imidazo[4,5-b]pyridine have been reported to have IC50 values in the sub-micromolar range against colon carcinoma cells .
  • Mechanism : The mechanism of action often involves the inhibition of key signaling pathways that cancer cells rely on for growth and survival. This includes interference with cell cycle progression and induction of apoptosis .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response:

  • Research Findings : Preclinical studies indicate that this compound can significantly reduce markers of inflammation in animal models .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity:

  • In Vitro Efficacy : Studies have shown moderate antiviral activity against respiratory syncytial virus (RSV) and other viral pathogens. The compound's ability to inhibit viral replication is an area of ongoing research .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Colon Carcinoma Study : A study involving this compound demonstrated significant inhibition of SW620 colon carcinoma cells at low concentrations (IC50 = 0.4 µM) .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced edema and lowered levels of inflammatory cytokines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other imidazo[4,5-b]pyridine derivatives:

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityAntiviral Activity
This compound0.4 µM (colon carcinoma)Significant reduction in inflammationModerate against RSV
Bromo-substituted derivative0.7 µM (colon carcinoma)ModerateMild against E. coli
N-methyl-substituted derivativeDecreased activityNot evaluatedNot evaluated

Properties

IUPAC Name

methyl 7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCBMAQKDVTVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC=CC(=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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